molecular formula C9H8ClFO B1582443 3-Chloro-4'-fluoropropiophenone CAS No. 347-93-3

3-Chloro-4'-fluoropropiophenone

Cat. No. B1582443
Key on ui cas rn: 347-93-3
M. Wt: 186.61 g/mol
InChI Key: AAHQPLJUSLMHHR-UHFFFAOYSA-N
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Patent
US08937091B2

Procedure details

2-chloroethylpropionyl chloride (0.63 g), fluorobenzene (0.48 g), and aluminium chloride (0.8 g) were reacted in nitrobenzene (2.3 mL) at 0° C., followed by treatment with hydrochloric acid to obtain the title compound (0.2 g).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC[CH2:4][CH2:5][C:6](Cl)=[O:7].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[Cl-:16].[Al+3].[Cl-].[Cl-].Cl>[N+](C1C=CC=CC=1)([O-])=O>[Cl:16][CH2:4][CH2:5][C:6]([C:13]1[CH:14]=[CH:15][C:10]([F:9])=[CH:11][CH:12]=1)=[O:7] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
ClCCCCC(=O)Cl
Name
Quantity
0.48 g
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2.3 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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